

Application Notes and Protocols for Lenalidomide-6-F in Targeted Protein Degradation

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Compound of Interest		
Compound Name:	Lenalidomide-6-F	
Cat. No.:	B15543292	Get Quote

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Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to selectively eliminate target proteins from cells by hijacking the ubiquitin-proteasome system. These heterobifunctional molecules consist of two ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. **Lenalidomide-6-F**, a derivative of the immunomodulatory drug lenalidomide, serves as a potent ligand for the Cereblon (CRBN) E3 ubiquitin ligase. Its incorporation into PROTACs facilitates the formation of a ternary complex between the target protein, the PROTAC, and the CRBN E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.

The 6-fluoro modification on the lenalidomide core has been shown to be crucial for controlling neosubstrate selectivity, potentially offering a more refined degradation profile compared to lenalidomide or pomalidomide-based PROTACs.[1][2] This document provides detailed application notes and experimental protocols for utilizing **Lenalidomide-6-F** in the development and characterization of PROTACs for targeted protein degradation.

Mechanism of Action



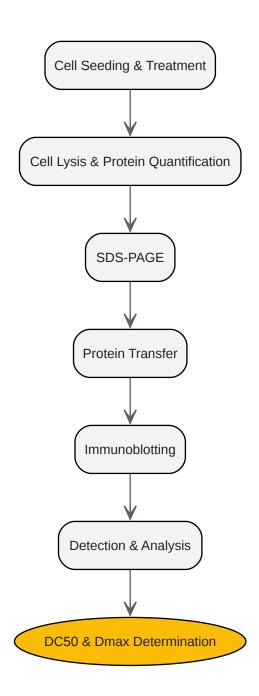
Methodological & Application

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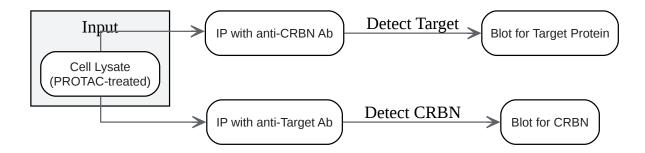
Lenalidomide-6-F-based PROTACs operate by inducing the proximity of a target protein to the CRL4^CRBN^ E3 ubiquitin ligase complex. This induced proximity leads to the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for recognition and degradation by the 26S proteasome. This event-driven, catalytic mechanism allows for the degradation of target proteins that have been traditionally considered "undruggable," such as transcription factors and scaffolding proteins.[3][4]











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